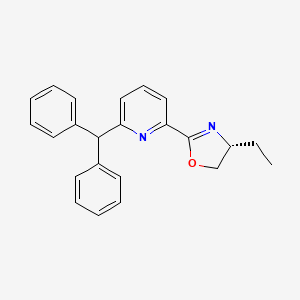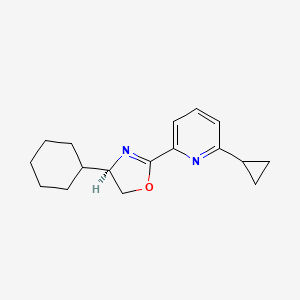![molecular formula C22H15N3O B8239425 (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239425.png)
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phenanthroline and indeno[1,2-d]oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenanthroline Moiety: Starting from a suitable precursor, such as 1,10-phenanthroline, various functional groups can be introduced through substitution reactions.
Construction of the Indeno[1,2-d]oxazole Core: This step may involve cyclization reactions to form the indeno[1,2-d]oxazole structure.
Coupling Reactions: The final step often involves coupling the phenanthroline and indeno[1,2-d]oxazole units under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such complex organic compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using efficient catalysts to speed up reactions.
Purification: Employing techniques like chromatography to purify the final product.
Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The phenanthroline moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination complexes used in catalytic reactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological processes.
Industry
Sensors: Development of chemical sensors for detecting specific substances.
Electronics: Potential use in organic electronic devices.
Mecanismo De Acción
The mechanism by which (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler compound that shares the phenanthroline moiety.
Indeno[1,2-d]oxazole: The core structure without the phenanthroline unit.
Uniqueness
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its combination of two distinct moieties, which may confer unique chemical and physical properties not found in simpler analogs.
Propiedades
IUPAC Name |
(3aR,8bS)-2-(1,10-phenanthrolin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c1-2-6-16-15(4-1)12-18-21(16)25-22(26-18)17-10-9-14-8-7-13-5-3-11-23-19(13)20(14)24-17/h1-11,18,21H,12H2/t18-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHKDAKTNXOOZ-NQIIRXRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














